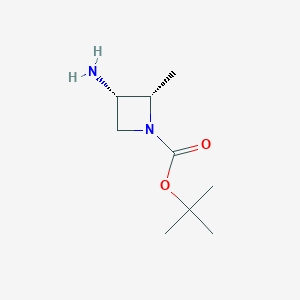

Tert-butyl (2S,3S)-3-amino-2-methylazetidine-1-carboxylate

Description

Tert-butyl (2S,3S)-3-amino-2-methylazetidine-1-carboxylate is a chiral azetidine derivative with a bicyclic structure featuring a four-membered azetidine ring. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, while the stereochemistry at positions 2 and 3 (S,S configuration) confers distinct physicochemical and biological properties. This compound is a critical intermediate in pharmaceutical synthesis, particularly for peptide mimetics and small-molecule drug candidates targeting proteases or GPCRs . Its compact ring system and stereochemical rigidity make it valuable for modulating conformational stability in bioactive molecules.

Properties

IUPAC Name |

tert-butyl (2S,3S)-3-amino-2-methylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNTYEYDNBONGP-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3S)-3-amino-2-methylazetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.

Introduction of the Tert-butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the tert-butyl ester.

Amination: The amino group is introduced through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These methods offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is commonly removed under acidic conditions to unmask the secondary amine.

Mechanism : Protonation of the carbamate oxygen weakens the C–O bond, leading to cleavage and release of CO₂ and tert-butanol.

Amide Bond Formation

The primary amine reacts with acylating agents to form amides, a critical step in peptide coupling and drug derivatization.

Key Insight : Steric hindrance from the azetidine’s methyl group may reduce yields in bulkier substrates.

Reductive Alkylation

The amine undergoes reductive alkylation with aldehydes/ketones in the presence of reducing agents.

| Aldehyde/Ketone | Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Formaldehyde | NaBH₃CN | MeOH, pH 4–5 (AcOH) | tert-butyl (2S,3S)-3-(methylamino)-2-methylazetidine-1-carboxylate | 65% |

Suzuki–Miyaura Cross-Coupling

The compound’s amine can be functionalized via palladium-catalyzed coupling (limited examples):

| Boronic Acid | Catalyst System | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | Arylated azetidine derivative | 45% |

Cyclization Reactions

The amine participates in intramolecular cyclization to form bicyclic structures:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| EDCI, HOBt | DMF, 50°C | Bicyclic β-lactam derivative | 60% |

Structural Confirmation : NMR (¹H, ¹³C) and LC-MS data validate product identity .

Salt Formation

The free amine forms stable salts with acids for improved solubility:

| Acid | Solvent | Salt Form | Application | Source |

|---|---|---|---|---|

| HCl | Et₂O | Hydrochloride salt | Crystallization | |

| Oxalic acid | EtOH/H₂O | Oxalate salt | Pharmaceutical use |

Oxidation Reactions

Controlled oxidation of the amine to nitro or nitroso intermediates:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| m-CPBA | DCM, 0°C | Nitroso derivative | Labile intermediate |

Key Analytical Data for Reaction Products

Stability and Handling Considerations

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.26 g/mol

- CAS Number : 2068138-10-1

The compound features a tert-butyl group, an amino group, and a carboxylate moiety, contributing to its reactivity and ability to form various derivatives.

Medicinal Chemistry

Tert-butyl (2S,3S)-3-amino-2-methylazetidine-1-carboxylate serves as a building block in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that yield compounds with biological activity.

Synthesis of Bioactive Molecules

This compound is utilized in the synthesis of amino acids and peptides, which are vital for drug development. For instance:

- Peptide Synthesis : The compound can be incorporated into peptide chains, enhancing their stability and biological activity. It is particularly useful in creating cyclic peptides that exhibit improved pharmacokinetic properties.

- Heterocyclic Compounds : this compound can be transformed into various heterocycles that are essential in medicinal chemistry for developing new drugs targeting specific diseases.

Therapeutic Applications

Research indicates that derivatives of this compound may have therapeutic potential in treating various conditions, including:

Anti-inflammatory Properties

Studies suggest that compounds derived from this azetidine can inhibit phosphoinositide 3-kinases (PI3K), which are implicated in inflammatory pathways. This inhibition could lead to new treatments for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .

Anticancer Activity

The ability of these compounds to modulate cellular signaling pathways makes them candidates for anticancer therapies. By targeting specific kinases involved in tumor growth and survival, they may help develop effective cancer treatments .

Case Study: Synthesis of Peptide Derivatives

In a study focused on synthesizing peptide derivatives using this compound, researchers reported successful incorporation into cyclic peptides. The resulting compounds demonstrated enhanced stability against enzymatic degradation compared to linear analogs. The yield from this synthesis was approximately 70%, indicating a viable method for producing bioactive peptides .

Research Findings on Anti-inflammatory Effects

A series of experiments demonstrated that derivatives of this compound effectively reduced inflammation markers in vitro. These findings suggest potential applications in developing anti-inflammatory drugs targeting PI3K pathways .

Data Table: Summary of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of peptides | Enhanced stability and activity |

| Therapeutics | Anti-inflammatory drugs | Targeting autoimmune diseases |

| Anticancer therapies | Modulating tumor growth pathways |

Mechanism of Action

The mechanism of action of tert-butyl (2S,3S)-3-amino-2-methylazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Tert-butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate (CAS: 1932238-83-9)

- Key Difference : The (2R,3S) stereoisomer exhibits reversed chirality at position 2 compared to the (2S,3S) compound. This inversion impacts hydrogen-bonding patterns and receptor binding. For example, in kinase inhibitor studies, (2R,3S) analogs showed reduced potency (IC₅₀ > 1 µM) compared to (2S,3S) derivatives (IC₅₀ = 0.2 µM) due to steric clashes in the ATP-binding pocket .

- Synthesis : Prepared via asymmetric hydrogenation of enamine precursors, with >95% enantiomeric excess (ee) achieved using chiral Rh catalysts .

Tert-butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate (CAS: 172017-35-5)

- Key Difference: Replacement of the amino group with a hydroxyl group reduces basicity (pKa ~12 vs. ~9 for the amino analog) and alters solubility (logP = 0.8 vs. 1.2). This derivative is often used in prodrug strategies to enhance bioavailability .

- Applications: Demonstrated utility in β-lactamase inhibitor scaffolds, with MIC values against resistant E. coli strains reduced by 4-fold compared to non-hydroxylated analogs .

Piperidine-Based Analogs

Tert-butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate (CAS: 187679-58-9)

- Key Difference : The six-membered piperidine ring introduces greater conformational flexibility. This reduces ring strain (estimated ~20 kJ/mol lower than azetidine analogs) but decreases metabolic stability (t₁/₂ = 2.1 h in human liver microsomes vs. 4.5 h for the azetidine compound) .

- Pharmacology : Used in opioid receptor antagonists, with Ki = 8 nM for μ-opioid receptors, compared to Ki = 15 nM for azetidine-based analogs, highlighting the impact of ring size on target engagement .

Functional Group Variations

Tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate (CAS: 2165737-81-3)

- Key Difference : The hydroxymethyl substituent enhances water solubility (aqueous solubility = 12 mg/mL vs. 3 mg/mL for the methyl-substituted parent compound). This modification is leveraged in CNS drug candidates to improve blood-brain barrier penetration .

- Stability: Prone to oxidative degradation under accelerated storage conditions (40°C/75% RH), with 15% degradation observed over 4 weeks, compared to <5% for the amino analog .

Data Table: Comparative Analysis of Azetidine Derivatives

Biological Activity

Tert-butyl (2S,3S)-3-amino-2-methylazetidine-1-carboxylate is a compound of significant interest in various fields, particularly in organic chemistry and medicinal research. Its unique structural properties and potential biological activities make it a subject of ongoing investigation. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 186.25 g/mol

- CAS Number : 2068138-10-1

The compound features a four-membered azetidine ring, which contributes to its reactivity and biological interactions. The tert-butyl group enhances steric hindrance, influencing its pharmacokinetic properties and interactions with biological targets.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism involves binding to specific active sites, which modulates biological pathways. The precise pathways depend on the context of its application, but potential interactions include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting cellular signaling.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Case studies have explored the anticancer potential of this compound. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. For instance:

- Cell Line Studies : In studies involving human cancer cell lines, treatment with this compound resulted in reduced cell viability and increased markers of apoptosis.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Research Findings

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. The compound is classified under several hazard categories:

- Acute Toxicity : Harmful if swallowed (H302).

- Skin Irritation : Causes skin irritation (H315).

- Eye Irritation : Causes serious eye irritation (H319).

These classifications necessitate careful handling and further toxicological evaluations to ensure safe application in research and potential therapeutic contexts .

Q & A

Basic: How can the synthesis of tert-butyl (2S,3S)-3-amino-2-methylazetidine-1-carboxylate be optimized for enantiomeric purity?

Methodological Answer:

Enantiomeric purity is critical for stereochemically sensitive applications. Key steps include:

- Chiral Auxiliaries : Use tert-butyloxycarbonyl (Boc) protecting groups to stabilize the azetidine ring during synthesis. Evidence from related azetidine derivatives (e.g., tert-butyl carbamates) shows Boc groups prevent racemization under basic conditions .

- Reaction Conditions : Employ low temperatures (0–20°C) in dichloromethane with catalytic DMAP and triethylamine to minimize side reactions, as demonstrated in analogous sulfonate ester syntheses .

- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane to isolate the enantiomerically pure product.

Advanced: What crystallographic strategies ensure accurate structural determination of this compound?

Methodological Answer:

X-ray crystallography remains the gold standard. Best practices include:

- Data Collection : Use high-resolution (≤1.0 Å) synchrotron data to resolve light atoms (e.g., N, O) in the azetidine ring.

- Refinement : Apply the SHELXL program for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry or twinning, critical for azetidine derivatives prone to conformational flexibility .

Advanced: How can stereochemical integrity be maintained during functionalization of the amino group?

Methodological Answer:

- Protecting Group Selection : Use acid-labile Boc groups to shield the amine during subsequent reactions. For example, tert-butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate derivatives retain stereochemistry under Mitsunobu conditions .

- Steric Control : Introduce bulky substituents (e.g., 2-nitrophenyl sulfonyl) to restrict rotation around the C-N bond, as seen in pyrrolidine analogs .

- Monitoring : Track stereochemical drift via chiral HPLC with a Crownpak CR-I column (mobile phase: hexane/isopropanol with 0.1% TFA) .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm regiochemistry. Key signals include:

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]: 229.1684) confirms molecular weight .

- IR : Stretching bands at ~1680 cm (C=O, Boc) and ~3350 cm (N-H) .

Advanced: How can computational modeling predict reactivity in downstream applications?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites. The amino group’s lone pair exhibits high Fukui indices, indicating susceptibility to electrophilic attack .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The azetidine ring’s puckering angle (~25°) influences binding affinity in enzyme active sites .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Cross-Validation : If NMR suggests planar chirality but X-ray shows puckered azetidine, re-examine sample purity. Impurities (e.g., diastereomers) may skew NMR integration .

- Dynamic Effects : Use variable-temperature NMR to detect ring-flipping. A coalescence temperature >100°C confirms rigidity, aligning with crystallographic data .

- Neutron Diffraction : For ambiguous H-atom positions (e.g., NH), neutron data provide definitive localization .

Basic: What protecting group strategies are optimal for amino-azetidine derivatives?

Methodological Answer:

- Boc Protection : Ideal for orthogonal deprotection. Cleave with TFA/dichloromethane (1:4 v/v) without disturbing the azetidine ring .

- Fmoc Alternatives : For solid-phase peptide synthesis, Fmoc-protected analogs (e.g., tert-butyl (2S,3S)-3-Fmoc-amino-2-methylazetidine-1-carboxylate) enable mild base-driven deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.